molecular formula C10H12O B1627684 (E)-3-(But-1-enyl)phenol CAS No. 702660-55-7

(E)-3-(But-1-enyl)phenol

Cat. No.: B1627684
CAS No.: 702660-55-7
M. Wt: 148.2 g/mol
InChI Key: NQDIPEZLIPEBNC-HWKANZROSA-N
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Description

(E)-3-(But-1-enyl)phenol is an organic compound characterized by a phenol group substituted with a but-1-enyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(But-1-enyl)phenol typically involves the following steps:

    Starting Materials: Phenol and 1-bromo-2-butene.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere.

    Procedure: Phenol is reacted with 1-bromo-2-butene in the presence of the base and catalyst to form this compound through a Heck coupling reaction.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (E)-3-(But-1-enyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The double bond in the but-1-enyl group can be reduced to form saturated derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of (E)-3-(But-1-yl)phenol.

    Substitution: Formation of halogenated phenols.

Scientific Research Applications

(E)-3-(But-1-enyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which (E)-3-(But-1-enyl)phenol exerts its effects depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

    Chemical Reactions: Acts as a nucleophile in substitution reactions or as a reducing agent in redox reactions.

Comparison with Similar Compounds

    (E)-3-(But-1-enyl)phenol vs. (Z)-3-(But-1-enyl)phenol: The (E)-isomer has different spatial arrangement compared to the (Z)-isomer, leading to variations in reactivity and biological activity.

    This compound vs. 3-(But-1-enyl)phenol: The position of the double bond in the but-1-enyl group can influence the compound’s properties.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its isomers and analogs.

Properties

IUPAC Name

3-[(E)-but-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-3-5-9-6-4-7-10(11)8-9/h3-8,11H,2H2,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDIPEZLIPEBNC-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600980
Record name 3-[(1E)-But-1-en-1-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702660-55-7
Record name 3-[(1E)-But-1-en-1-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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